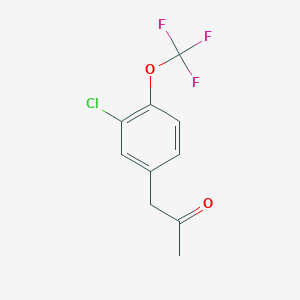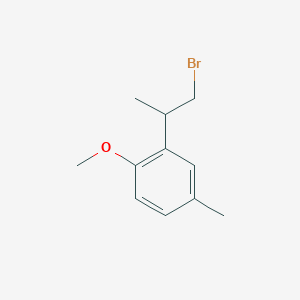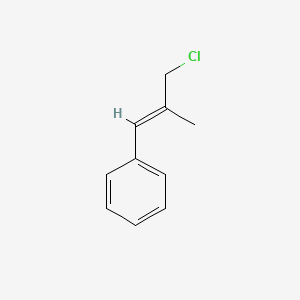
(3-Chloro-2-methylprop-1-en-1-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-(3-Chloro-2-methylprop-1-en-1-yl)benzene is an organic compound with the molecular formula C10H11Cl. It is characterized by the presence of a chloro group and a methyl group attached to a prop-1-en-1-yl chain, which is further connected to a benzene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(3-Chloro-2-methylprop-1-en-1-yl)benzene typically involves the reaction of 3-chloro-2-methylpropene with benzene in the presence of a suitable catalyst. One common method is the Friedel-Crafts alkylation, where aluminum chloride (AlCl3) is used as a catalyst. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
On an industrial scale, the production of (E)-(3-Chloro-2-methylprop-1-en-1-yl)benzene may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
(E)-(3-Chloro-2-methylprop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, resulting in the formation of (E)-2-methylprop-1-en-1-ylbenzene. Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups such as hydroxyl (OH), amino (NH2), or alkoxy (OR) groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst
Substitution: Strong nucleophiles (e.g., sodium hydroxide (NaOH), ammonia (NH3), alkoxides)
Major Products Formed
Oxidation: Alcohols, ketones
Reduction: (E)-2-methylprop-1-en-1-ylbenzene
Substitution: Hydroxylated, aminated, or alkoxylated derivatives
科学的研究の応用
(E)-(3-Chloro-2-methylprop-1-en-1-yl)benzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving halogenated organic compounds.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on biological systems and its potential as a drug candidate.
作用機序
The mechanism of action of (E)-(3-Chloro-2-methylprop-1-en-1-yl)benzene involves its interaction with specific molecular targets and pathways. The chloro group can participate in electrophilic aromatic substitution reactions, while the prop-1-en-1-yl chain can undergo various transformations. The compound’s reactivity is influenced by the electron-withdrawing effect of the chloro group and the electron-donating effect of the methyl group, which together modulate its chemical behavior .
類似化合物との比較
Similar Compounds
(E)-2-Methylprop-1-en-1-ylbenzene: Lacks the chloro group, resulting in different reactivity and applications.
(E)-(3-Bromo-2-methylprop-1-en-1-yl)benzene:
(E)-(3-Chloro-2-methylprop-1-en-1-yl)toluene: Contains an additional methyl group on the benzene ring, affecting its chemical properties and applications.
Uniqueness
Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and industrial processes .
特性
分子式 |
C10H11Cl |
|---|---|
分子量 |
166.65 g/mol |
IUPAC名 |
[(E)-3-chloro-2-methylprop-1-enyl]benzene |
InChI |
InChI=1S/C10H11Cl/c1-9(8-11)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3/b9-7+ |
InChIキー |
QYTYCRLWGPZTFR-VQHVLOKHSA-N |
異性体SMILES |
C/C(=C\C1=CC=CC=C1)/CCl |
正規SMILES |
CC(=CC1=CC=CC=C1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


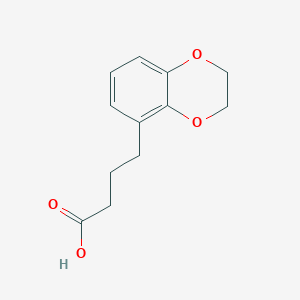
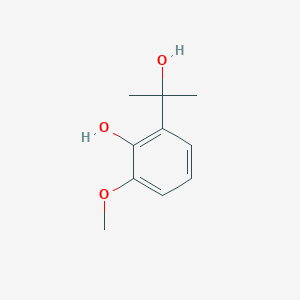


![7-Azaspiro[3.5]nonane-6-carboxylicacidhydrochloride](/img/structure/B13603704.png)
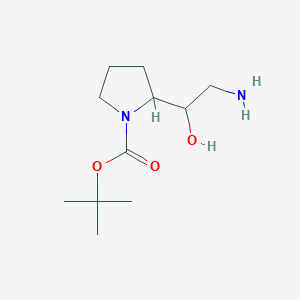

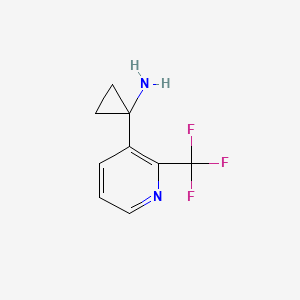
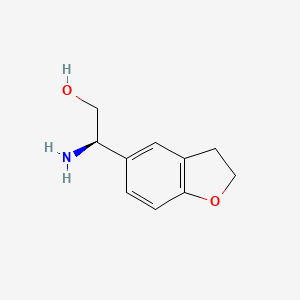
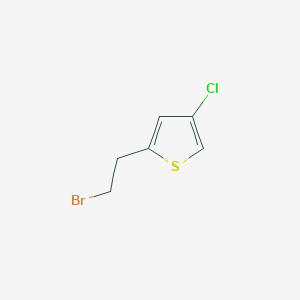
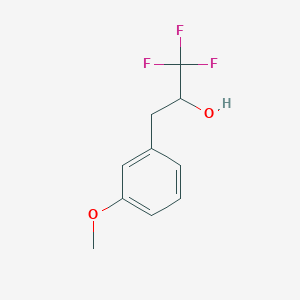
![8-(Trifluoromethyl)thieno[3,2-f]quinoline](/img/structure/B13603741.png)
